![molecular formula C27H28N6O2S2 B2695905 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 685860-53-1](/img/structure/B2695905.png)
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Biological Activity of Related Compounds
Antiproliferative Activity
Compounds with thiazolidinedione and purine moieties, similar to the chemical structure , have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. For instance, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives exhibited potent antiproliferative activity on carcinoma cell lines, highlighting the potential of such compounds in cancer research (Chandrappa et al., 2008).
Antimicrobial Activity
The synthesis of pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives and their evaluation for antimicrobial activities against bacterial and fungal strains suggest that compounds incorporating thiazolidinedione elements can serve as bases for developing new antimicrobial agents (Jat et al., 2006).
Analgesic and Anti-inflammatory Properties
Research on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties has shown significant analgesic and anti-inflammatory effects, indicating the therapeutic potential of purine derivatives in pain and inflammation management (Zygmunt et al., 2015).
Potential for Drug Development
ERK1/2 Inhibition for Cancer Treatment
Derivatives of thiazolidine-2,4-dione have been studied for their potential as substrate-specific inhibitors of ERK1/2, a key protein kinase involved in the regulation of cell proliferation and survival, making them promising candidates for cancer therapy development (Li et al., 2009).
PTP1B Inhibition for Metabolic Disorders
Novel 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives have been synthesized and evaluated as competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in the regulation of insulin and leptin signaling pathways, offering a potential therapeutic approach for treating type 2 diabetes and obesity (Wang et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O2S2/c1-31-23-22(24(34)30-26(31)35)33(15-16-36-27-28-20-9-5-6-10-21(20)37-27)25(29-23)32-13-11-19(12-14-32)17-18-7-3-2-4-8-18/h2-10,19H,11-17H2,1H3,(H,30,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQRLZKXOMDISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

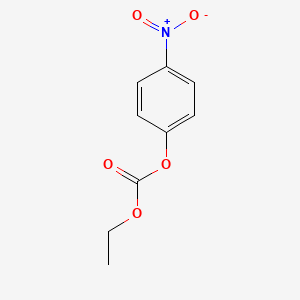
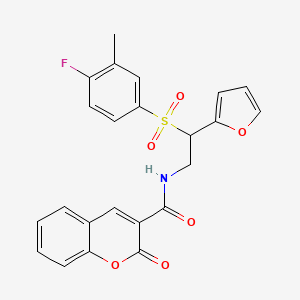
![1-Tert-butyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2695827.png)
![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695828.png)
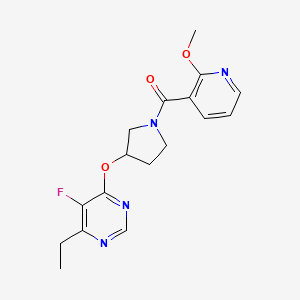
![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)isoquinolin-1-one](/img/structure/B2695831.png)
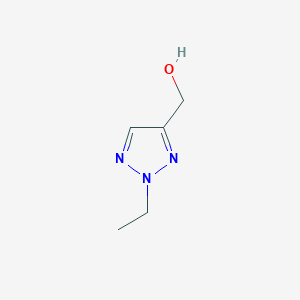

![4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695836.png)
![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2695838.png)
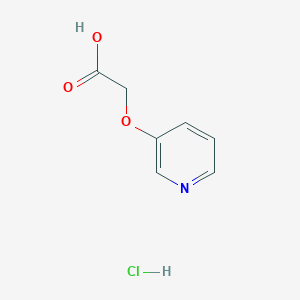


![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2695844.png)